molecular formula C25H19F6N3O2S B11501794 3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione

3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Cat. No.: B11501794
M. Wt: 539.5 g/mol
InChI Key: IKIDTPOWUIGNMW-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound that features a unique combination of benzothiazole, trifluoromethyl, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, trifluoromethylated compounds, and indole precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the trifluoromethyl groups.

    Cyclization reactions: to form the indole core.

    Amidation reactions: to link the benzothiazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione may have potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, trifluoromethylated compounds, and indole derivatives. Examples include:

  • 2-(1,3-benzothiazol-2-ylamino)-3,3-dimethyl-2-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-2,4,5,6-tetrahydro-1H-indole-3,5-dione
  • 3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-3,5,6,7-tetrahydro-1H-indole-2,4-dione lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H19F6N3O2S

Molecular Weight

539.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)-6,6-dimethyl-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-5,7-dihydroindole-2,4-dione

InChI

InChI=1S/C25H19F6N3O2S/c1-22(2)11-16-19(17(35)12-22)23(25(29,30)31,33-21-32-15-8-3-4-9-18(15)37-21)20(36)34(16)14-7-5-6-13(10-14)24(26,27)28/h3-10H,11-12H2,1-2H3,(H,32,33)

InChI Key

IKIDTPOWUIGNMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)(C(F)(F)F)NC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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